AH 7614 is a selective antagonist of the free fatty acid receptor 4, also known as G protein-coupled receptor 120. This compound has garnered attention in pharmacological research due to its role in modulating various physiological processes, particularly in the context of metabolic disorders and inflammation. AH 7614 is classified as a negative allosteric modulator, which means it can inhibit receptor activity in a manner that is dependent on the presence of other ligands.
AH 7614 was developed under the auspices of GlaxoSmithKline and is commercially available for research purposes. Its chemical structure is denoted by the formula and it has a molecular weight of approximately 351.42 g/mol. The compound is cataloged under the CAS number 6326-06-3 and has been utilized in various studies to explore its pharmacological properties.
AH 7614 is classified as a selective antagonist for the free fatty acid receptor 4, with specific activity against human and rodent variants of this receptor. It exhibits high potency, with pIC50 values reported at 7.1 for human FFA4 and lower values for other receptors, indicating its selectivity towards FFA4 over FFA1.
The synthesis of AH 7614 involves several key steps that utilize standard organic chemistry techniques. The initial phase includes the reduction of xanthone using sodium borohydride in methanol, followed by a reaction with p-toluenesulfonamide in acetic acid. The crude product undergoes purification through silica gel flash chromatography, yielding AH 7614 as a white solid.
The molecular structure of AH 7614 reveals a complex arrangement characteristic of diarylsulfonamides. Its structural formula can be expressed using the following SMILES notation: CC(C=C4)=CC=C4S(NC2C3=C(C=CC=C3)OC1=CC=CC=C12)(=O)=O
.
AH 7614 has been shown to participate in various chemical reactions primarily related to its antagonistic action on the free fatty acid receptor 4.
The mechanism by which AH 7614 exerts its effects involves blocking the activation of free fatty acid receptor 4, which plays a crucial role in various metabolic processes including insulin secretion and inflammation regulation.
Studies have shown that the administration of AH 7614 can reverse effects induced by agonists such as linoleic acid and GSK137647A, demonstrating its role in modulating cellular responses related to metabolism.
AH 7614 possesses distinct physical and chemical properties that are relevant for its application in research.
AH 7614 has significant scientific applications primarily within pharmacology and biochemistry:
AH-7614 is a potent and selective antagonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrating significant species-dependent affinity differences. Binding studies reveal pIC50 values of 7.1 for human FFA4, compared to 8.1 for both mouse and rat FFA4 [2] [5] [6]. Crucially, AH-7614 exhibits >100-fold selectivity for FFA4 over the closely related receptor FFA1 (GPR40), with a pIC50 of <4.6 for human FFA1 [2] [6]. This selectivity is quantified by affinity ratios (FFA4:FFA1) of ~125 in humans and >1,000 in rodents [3] [4]. The divergence in rodent versus human potency suggests structural nuances in ligand-receptor interactions, potentially impacting translational drug development.
Table 1: Affinity Profiling of AH-7614 Across Species
Receptor | Human pIC50 | Mouse pIC50 | Rat pIC50 |
---|---|---|---|
FFA4 | 7.1 | 8.1 | 8.1 |
FFA1 | <4.6 | <4.6 | <4.6 |
AH-7614 functions as a negative allosteric modulator (NAM) of FFA4, binding to a site distinct from the orthosteric fatty acid pocket [1] [6]. This mechanism allows it to inhibit receptor activation by endogenous ligands (e.g., linoleic acid, DHA) and synthetic agonists (e.g., TUG-891, GSK137647A) without direct competition [6] [8]. Biophysical studies indicate that AH-7614 binding induces conformational changes that suppress G protein coupling, particularly attenuating Gαq/11-mediated signaling [1] [8]. The sulfonamide group in its chemical structure (4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide) is critical for anchoring to the allosteric site, as confirmed by mutagenesis studies [1] [7].
AH-7614 effectively antagonizes FFA4-mediated intracellular calcium (Ca2+) mobilization triggered by both endogenous and synthetic agonists. In FFA4-expressing U2OS osteosarcoma cells, AH-7614 (0.063–1 μM) abolishes linoleic acid-induced Ca2+ accumulation [2] [5]. Similarly, it inhibits Ca2+ flux stimulated by the synthetic FFA4 agonist GSK137647A, with near-complete suppression at 1 μM [2] [5] [7]. This blockade extends to functional outputs: In NCI-H716 enteroendocrine cells, AH-7614 (100 μM) reverses GSK137647A-enhanced glucose-stimulated insulin secretion and GLP-1 release, confirming FFA4-specific pathway disruption [5] [7].
Quantitative assays in U2OS-FFA4 cells demonstrate strict concentration dependence for AH-7614. Calcium flux inhibition occurs at submicromolar concentrations, with >50% suppression at 0.25 μM and >90% at 1 μM against 10 μM linoleic acid [2] [5]. Full inhibition of agonist-induced receptor internalization (e.g., by TUG-891) requires 10 μM AH-7614 (pIC50 = 7.70) [5]. These findings highlight its utility for dissecting FFA4-specific signaling in complex cellular environments.
Table 2: Dose-Response of AH-7614 in Calcium Flux Inhibition
Agonist | AH-7614 Concentration | Ca2+ Inhibition (%) | Cell Model |
---|---|---|---|
Linoleic acid (10 μM) | 0.063 μM | ~30 | U2OS-FFA4 |
0.25 μM | ~55 | ||
1 μM | >90 | ||
GSK137647A (50 μM) | 100 μM | 100 | MIN6/NCI-H716 |
Compound Nomenclature
Table 3: Chemical Identifiers for AH-7614
Identifier Type | Value |
---|---|
IUPAC Name | 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
CAS Number | 6326-06-3 |
Molecular Formula | C20H17NO3S |
Molecular Weight | 351.42 g/mol |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
PubChem CID | 233085 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7